5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure It contains functional groups such as an amino group, a bromine-substituted phenyl ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of 2-methylphenylamine to introduce the bromine atom. This is followed by sulfonation to attach the sulfonamide group. The final step involves the methoxylation of the benzene ring. Each step requires specific reaction conditions, such as the use of bromine for bromination, sulfuric acid for sulfonation, and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can result in dehalogenated compounds.
Scientific Research Applications
5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular processes. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(2-chloro-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
- 5-amino-N-(2-fluoro-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
- 5-amino-N-(2-iodo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide may exhibit unique properties due to the presence of the bromine atom. Bromine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-9-3-5-11(15)12(7-9)17-21(18,19)14-8-10(16)4-6-13(14)20-2/h3-8,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAGFDAATOKDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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